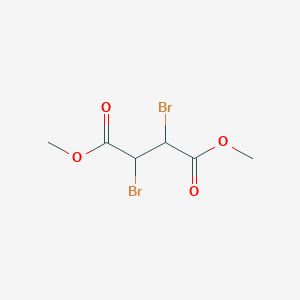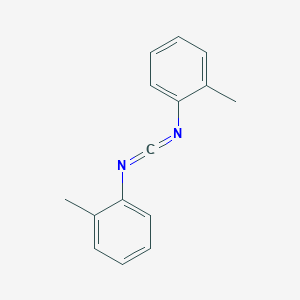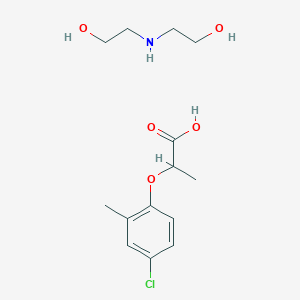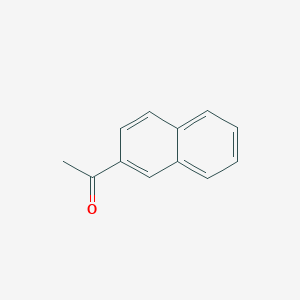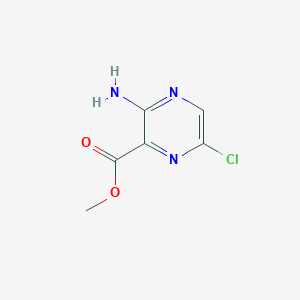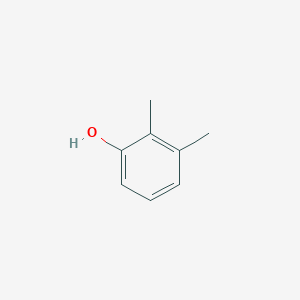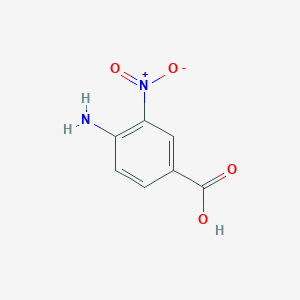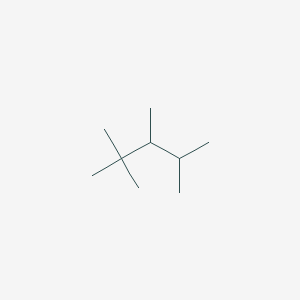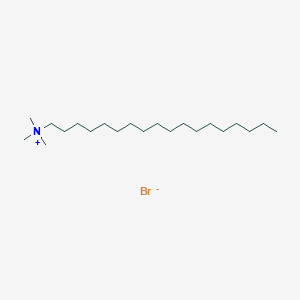
Trimethyloctadecylammonium bromide
Overview
Description
Mechanism of Action
Target of Action
Octadecyltrimethylammonium bromide, also known as Trimethyloctadecylammonium bromide or Steartrimonium Bromide, is primarily used as a surfactant . It has been found to inhibit dynamin, a large GTPase enzyme involved in the division of various cellular structures .
Mode of Action
The compound interacts with its targets by forming micelles, which are small droplets that can encapsulate other molecules. This property allows it to control the shape of nanoparticles in its presence . For instance, it has been shown to promote a change in the shape of gold nanoparticles from spherical to rod-like .
Biochemical Pathways
The primary biochemical pathway affected by Octadecyltrimethylammonium bromide is the endocytosis process, specifically receptor-mediated endocytosis . By inhibiting dynamin, it can potentially disrupt the formation of vesicles during endocytosis .
Result of Action
The primary result of Octadecyltrimethylammonium bromide’s action is the alteration of nanoparticle shapes . Additionally, it exhibits antibacterial activity against Staphylococcus aureus . In the context of eye health, it has been studied for its potential as a contact lens disinfectant due to its antibacterial effects .
Action Environment
The action of Octadecyltrimethylammonium bromide can be influenced by environmental factors. For instance, the presence of other surfactants can affect its ability to form micelles and thus influence its action . Furthermore, its stability and efficacy may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Octadecyltrimethylammonium bromide is known to interact with various biomolecules. It is used as a surfactant and has been shown to inhibit the activity of cyclase, an enzyme involved in the conversion of cholesterol to bile acid . It also interacts with copper chloride, which catalyzes the oxidation of organic compounds .
Cellular Effects
Octadecyltrimethylammonium bromide has significant effects on various types of cells and cellular processes. For instance, it has been used in a micelle-clay complex to exhibit antibacterial effects against bacterial eye pathogens . The complex abolished bacterial viability at 100 μg/mL within 45 minutes against Pseudomonas aeruginosa, Staphylococcus epidermidis, and Micrococcus luteus .
Molecular Mechanism
The molecular mechanism of Octadecyltrimethylammonium bromide involves its interaction with biomolecules at the molecular level. As a surfactant, it forms micelles in aqueous solutions, which can serve as templates for the synthesis of nanoparticles . This property allows it to control the shape and position of the localized surface plasmon resonance of the nanoparticles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecyltrimethylammonium bromide can change over time. For instance, it has been used in the seedless synthesis of gold nanoparticles, where its use leads to the formation of monodisperse gold nanorods with a larger aspect ratio .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Octadecyltrimethylammonium bromide in animal models are limited, it has been shown to have potent antibacterial effects in vitro
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyloctadecylammonium bromide is typically synthesized through the quaternization of octadecylamine with methyl bromide. The reaction involves the following steps:
Starting Materials: Octadecylamine and methyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetone at elevated temperatures.
Product Isolation: The product is then isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Trimethyloctadecylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products Formed:
Substitution Reactions: The major products include the corresponding substituted ammonium compounds.
Ion-Exchange Reactions: The products depend on the specific ions involved in the exchange.
Scientific Research Applications
Trimethyloctadecylammonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain.
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with an even shorter alkyl chain.
Comparison:
Alkyl Chain Length: Trimethyloctadecylammonium bromide has a longer alkyl chain compared to CTAB and DTAB, which enhances its surfactant properties.
Antibacterial Activity: The longer alkyl chain also contributes to stronger antibacterial activity compared to its shorter-chain counterparts.
Properties
IUPAC Name |
trimethyl(octadecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEMGTQCPRNXEG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-40-2 (Parent) | |
| Record name | Steartrimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883652 | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1120-02-1 | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Steartrimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyltrimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloctadecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARTRIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1DD4IZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



